Ozagrel impurity III

Description

BenchChem offers high-quality Ozagrel impurity III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozagrel impurity III including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

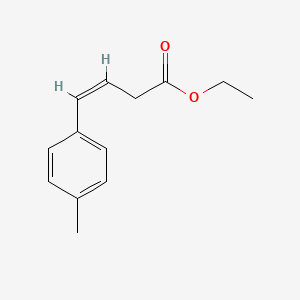

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl (Z)-4-(4-methylphenyl)but-3-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4- |

InChI Key |

BEJIEHFBXSHROL-PLNGDYQASA-N |

Isomeric SMILES |

CCOC(=O)C/C=C\C1=CC=C(C=C1)C |

Canonical SMILES |

CCOC(=O)CC=CC1=CC=C(C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Ozagrel Impurity III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ozagrel Impurity III, a known process-related impurity in the manufacturing of the antiplatelet agent Ozagrel. The proposed synthesis is based on established organophosphorus chemistry, specifically the Horner-Wadsworth-Emmons reaction, a widely utilized method for the stereoselective formation of alkenes.

Understanding Ozagrel Impurity III

Ozagrel Impurity III has been identified as ethyl 4-(p-tolyl)but-2-enoate. Its formation is likely due to the presence of impurities in the starting materials or side reactions occurring during the synthesis of the Ozagrel active pharmaceutical ingredient (API). A thorough understanding of its synthesis is crucial for the development of effective control strategies in the manufacturing process.

Chemical Structure:

-

Systematic Name: ethyl (E)-4-(4-methylphenyl)but-2-enoate

-

CAS Number: 209334-21-4

-

Molecular Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

Proposed Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction

The most probable synthetic route to Ozagrel Impurity III is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion to yield an alkene. For the synthesis of Ozagrel Impurity III, the key precursors are p-tolylacetaldehyde and triethyl phosphonoacetate . The presence of p-tolylacetaldehyde as an impurity in the p-tolualdehyde starting material used for Ozagrel synthesis is a likely origin of this impurity.

The HWE reaction is favored for its generally high yields and the stereoselective formation of the (E)-alkene, which corresponds to the geometry of Ozagrel Impurity III.

Reaction Scheme:

The overall reaction can be depicted as follows:

-

Deprotonation of the phosphonate: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.

-

Nucleophilic addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of p-tolylacetaldehyde.

-

Formation of the oxaphosphetane intermediate: This addition leads to a betaine intermediate, which rapidly rearranges to a cyclic oxaphosphetane.

-

Elimination to form the alkene: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene (Ozagrel Impurity III) and a water-soluble phosphate byproduct.

Below is a DOT script for the visualization of this proposed signaling pathway.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of Ozagrel Impurity III. The data is based on typical yields and conditions for Horner-Wadsworth-Emmons reactions of similar substrates.

| Parameter | Value |

| Reactants | |

| p-Tolylacetaldehyde | 1.0 equivalent |

| Triethyl phosphonoacetate | 1.1 equivalents |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-95% |

| Product Purity (after chromatography) | >98% |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ozagrel Impurity III via the Horner-Wadsworth-Emmons reaction.

Materials:

-

p-Tolylacetaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of p-tolylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Ozagrel Impurity III.

-

Characterization:

The structure and purity of the synthesized Ozagrel Impurity III should be confirmed by standard analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.

This detailed guide provides a robust framework for the synthesis and understanding of Ozagrel Impurity III. For drug development professionals, this information is critical for establishing appropriate control measures, ensuring the quality and safety of the final Ozagrel drug product.

Unraveling the Formation of Ozagrel Impurity III: A Technical Guide for Drug Development Professionals

An in-depth examination of the origins, reaction mechanisms, and control strategies for a critical process-related impurity in the synthesis of the antiplatelet agent Ozagrel.

Introduction

Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a crucial therapeutic agent in the management of ischemic stroke and other thromboembolic disorders. The stringent quality control of active pharmaceutical ingredients (APIs) necessitates a thorough understanding and control of any impurities that may arise during the manufacturing process. This technical guide provides a comprehensive overview of the formation of Ozagrel Impurity III, a process-related impurity with the molecular formula C13H16O2, identified by the CAS number 209334-21-4. Through a detailed analysis of the synthesis of Ozagrel, this paper elucidates the likely structure of Impurity III as (E)-ethyl 3-(p-tolyl)acrylate and explores the reaction pathways leading to its formation, offering valuable insights for researchers, scientists, and drug development professionals in optimizing the synthesis process and ensuring the purity of the final drug substance.

The Synthesis of Ozagrel and the Genesis of Impurity III

The most common synthetic route to Ozagrel involves the construction of the characteristic (E)-3-(4-(imidazol-1-ylmethyl)phenyl)acrylic acid backbone. A key step in this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in forming the carbon-carbon double bond of the cinnamic acid moiety with high stereoselectivity for the desired E-isomer.

The HWE reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of Ozagrel synthesis, this translates to the reaction of a substituted benzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate.

Proposed Structure of Ozagrel Impurity III

Based on its molecular formula (C13H16O2) and the reagents commonly employed in Ozagrel synthesis, Ozagrel Impurity III is proposed to be (E)-ethyl 3-(p-tolyl)acrylate .

| Impurity Name | Molecular Formula | CAS Number | Proposed Structure | Molar Mass ( g/mol ) |

| Ozagrel Impurity III | C13H16O2 | 209334-21-4 | (E)-ethyl 3-(p-tolyl)acrylate | 204.26 |

This structure is consistent with a side product originating from the HWE reaction, where the intended 4-(imidazol-1-ylmethyl)benzaldehyde is replaced by an unintended starting material or intermediate.

Formation Pathway of Ozagrel Impurity III

The formation of (E)-ethyl 3-(p-tolyl)acrylate as an impurity during Ozagrel synthesis can be attributed to two primary pathways, both stemming from the Horner-Wadsworth-Emmons reaction step.

Pathway 1: Impurity in the Starting Aldehyde

The primary precursor for the aromatic portion of Ozagrel is typically 4-(imidazol-1-ylmethyl)benzaldehyde. If the synthesis of this key intermediate is incomplete or if it contains residual starting materials, such as 4-methylbenzaldehyde (p-tolualdehyde), this aldehyde impurity will react with the phosphonate reagent in the subsequent HWE step.

Pathway 2: Side Reaction of a Halomethyl Intermediate

An alternative synthetic route to Ozagrel may involve the HWE reaction of a 4-(halomethyl)benzaldehyde (e.g., 4-(chloromethyl)benzaldehyde) with triethyl phosphonoacetate, followed by the displacement of the halide with imidazole. In this scenario, if a side reaction occurs where the benzylic halide is reduced to a methyl group, it would generate 4-methylbenzaldehyde in situ, which would then lead to the formation of Impurity III.

Experimental Protocols

To effectively control the formation of Ozagrel Impurity III, rigorous analytical monitoring and purification of key intermediates are essential.

Protocol 1: Purity Analysis of 4-(imidazol-1-ylmethyl)benzaldehyde by HPLC

Objective: To quantify the presence of 4-methylbenzaldehyde in the key aldehyde intermediate.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare a standard solution of 4-methylbenzaldehyde of known concentration.

-

Prepare a sample solution of the synthesized 4-(imidazol-1-ylmethyl)benzaldehyde.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the 4-methylbenzaldehyde peak in the sample chromatogram by comparing its retention time and peak area with that of the standard.

Protocol 2: Monitoring the Horner-Wadsworth-Emmons Reaction by GC-MS

Objective: To detect the formation of (E)-ethyl 3-(p-tolyl)acrylate during the HWE reaction.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Procedure:

-

Withdraw aliquots from the reaction mixture at different time points.

-

Quench the reaction in the aliquots and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracted samples by GC-MS.

-

Identify the peak corresponding to (E)-ethyl 3-(p-tolyl)acrylate by its characteristic mass spectrum (molecular ion at m/z 204 and key fragments).

Control Strategies for Ozagrel Impurity III

Minimizing the formation of Ozagrel Impurity III is critical for ensuring the quality and safety of the final API. The following strategies are recommended:

-

Stringent Quality Control of Starting Materials: Implement rigorous testing of the starting aldehyde to ensure the absence or strict limitation of 4-methylbenzaldehyde.

-

Optimization of Intermediate Synthesis: Optimize the reaction conditions for the synthesis of 4-(imidazol-1-ylmethyl)benzaldehyde to maximize yield and minimize the carryover of unreacted starting materials.

-

Purification of Intermediates: Employ effective purification techniques, such as recrystallization or column chromatography, for the key aldehyde intermediate to remove any traces of 4-methylbenzaldehyde.

-

Process Analytical Technology (PAT): Utilize in-process monitoring techniques, like the GC-MS protocol described above, to track the formation of Impurity III and allow for timely intervention if necessary.

-

Final Product Purification: Develop a robust final purification step for Ozagrel that can effectively remove (E)-ethyl 3-(p-tolyl)acrylate, should it be formed.

Conclusion

The formation of Ozagrel Impurity III, identified as (E)-ethyl 3-(p-tolyl)acrylate, is a potential challenge in the synthesis of Ozagrel that can be effectively managed through a comprehensive understanding of its formation pathways and the implementation of robust control strategies. By ensuring the purity of key intermediates, particularly the starting aldehyde, and by employing appropriate analytical monitoring, drug manufacturers can consistently produce high-quality Ozagrel that meets the stringent requirements of regulatory authorities and ensures patient safety. This in-depth guide provides the necessary technical foundation for researchers and drug development professionals to address and control this critical process-related impurity.

Characterization of Ozagrel Impurity III: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ozagrel Impurity III, a potential process-related impurity in the synthesis of the antiplatelet agent Ozagrel. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this impurity to ensure the quality and safety of Ozagrel drug products.

Physicochemical Properties

Ozagrel Impurity III, chemically known as (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate, is a derivative of cinnamic acid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate | N/A |

| CAS Number | 866157-50-8 | N/A |

| Molecular Formula | C₁₅H₁₆N₂O₂ | N/A |

| Molecular Weight | 256.30 g/mol | N/A |

Synthesis and Formation

Ozagrel Impurity III is a potential byproduct in the synthesis of Ozagrel. One plausible route for its formation involves the esterification of Ozagrel's carboxylic acid functional group with ethanol, which may be present as a solvent or reagent. The synthesis of Ozagrel itself typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable reagent to form the acrylic acid side chain.

A general synthetic scheme for a related compound, an ozagrel–paeonol codrug, involves the activation of the carboxylic acid of Ozagrel using thionyl chloride (SOCl₂) in the presence of DMF, followed by reaction with the desired alcohol or amine.[1] A similar reaction with ethanol could lead to the formation of Ozagrel Impurity III.

Analytical Characterization

Comprehensive analytical characterization is crucial for the unequivocal identification and quantification of Ozagrel Impurity III. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Ozagrel from its impurities, including Impurity III. While a specific method for the separation of Impurity III has not been detailed in the available literature, a general approach for Ozagrel and its degradation products can be adapted.

Experimental Protocol:

-

Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Ozagrel and its related substances.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where both Ozagrel and Impurity III exhibit significant absorbance is appropriate.

-

Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.

Forced degradation studies are recommended to demonstrate the specificity of the analytical method.[2][3][4][5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method should be able to resolve Ozagrel from all generated impurities.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation of Ozagrel Impurity III.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. While specific NMR data for Ozagrel Impurity III is not publicly available, the expected chemical shifts can be predicted based on the structure of Ozagrel and related cinnamate esters.[7][8]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl and imidazole rings.

-

Vinylic Protons: Two doublets for the trans-alkene protons of the cinnamate moiety.

-

Methylene Protons: A singlet for the methylene group connecting the imidazole and phenyl rings.

-

Ethyl Protons: A quartet and a triplet corresponding to the ethyl ester group.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the methylene carbon, and the ethyl carbons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its structure.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for ionizing Ozagrel and its impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry should be performed to study the fragmentation pattern of the protonated molecule [M+H]⁺. The fragmentation can provide valuable information about the different structural motifs within the molecule.

Signaling Pathway Context

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[9][10] This enzyme is a key component of the arachidonic acid cascade and is responsible for the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, leading to vasodilation and inhibition of platelet aggregation. This mechanism of action is central to its therapeutic effects in conditions such as ischemic stroke.

The presence of Impurity III could potentially impact the efficacy or safety of Ozagrel. It is important to consider whether the impurity itself has any pharmacological activity or if it could interfere with the action of Ozagrel.

Below is a simplified diagram of the signaling pathway affected by Ozagrel.

Caption: Simplified signaling pathway of Ozagrel's mechanism of action.

Conclusion

The thorough characterization of Ozagrel Impurity III is a critical aspect of ensuring the quality and safety of Ozagrel drug products. This guide provides a framework for the analytical methodologies and contextual understanding necessary for this endeavor. Further research to obtain and publish detailed spectroscopic data for this impurity is highly encouraged to facilitate its routine monitoring and control in pharmaceutical manufacturing.

References

- 1. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of Ozagrel Impurity III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of a known impurity in the active pharmaceutical ingredient (API) Ozagrel, designated as Ozagrel Impurity III. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This document outlines the structural elucidation of this impurity, plausible pathways for its formation, and the analytical methodologies typically employed for its detection and quantification, in line with regulatory expectations.

Introduction to Ozagrel and Impurity Profiling

Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1][2] It is utilized in the treatment and prevention of thrombotic disorders, such as ischemic stroke.[] The manufacturing and storage of any API can result in the formation of impurities, which are substances that coexist with the desired drug substance.[4] Regulatory bodies, such as the International Council on Harmonisation (ICH), mandate the identification, qualification, and control of impurities to ensure patient safety.[5] Impurity profiling is the systematic process of detecting, identifying, and quantifying these impurities in pharmaceutical products.[4][6]

Identification and Structure of Ozagrel Impurity III

Ozagrel Impurity III has been identified as (E)-ethyl 3-(p-tolyl)acrylate . This compound is a derivative of cinnamic acid and is structurally related to the core structure of Ozagrel.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: ethyl 3-(4-methylphenyl)prop-2-enoate[]

-

CAS Number: 24393-49-5 (for the E-isomer)[]

-

Chemical Formula: C12H14O2[]

-

Molecular Weight: 190.24 g/mol [7]

Potential Formation Pathway of Ozagrel Impurity III

The presence of (E)-ethyl 3-(p-tolyl)acrylate as an impurity in Ozagrel is likely due to it being a process-related impurity. Ozagrel itself is (E)-4-(1-imidazolylmethyl) cinnamic acid. A plausible origin for Impurity III is the presence of 4-methylcinnamic acid as a starting material impurity, which would then undergo esterification during the synthesis process intended for the final API or an intermediate.

Analytical Characterization Workflow

The identification and quantification of pharmaceutical impurities rely on a combination of chromatographic and spectroscopic techniques. A typical workflow involves separation of the impurity from the API, followed by structural elucidation and method validation for routine quality control.

Experimental Protocols (Generalized)

While specific validated methods for Ozagrel Impurity III are proprietary, the following protocols represent standard industry practices for the analysis of such impurities.[6][8]

4.1.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate Ozagrel Impurity III from the Ozagrel API and other related substances.

-

Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used to resolve complex mixtures.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A linear gradient starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The Ozagrel API is dissolved in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Objective: To determine the molecular weight of the impurity and obtain fragmentation data for structural confirmation.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is common for such compounds.

-

MS Parameters:

-

Scan Mode: Full scan to detect all ions and determine the parent mass.

-

MS/MS Mode: Product ion scan of the parent ion corresponding to the impurity's molecular weight (m/z 191.24 for [M+H]+) to generate a fragmentation pattern.

-

-

Chromatographic Conditions: Typically the same or similar to the HPLC method to ensure correlation of peaks.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural elucidation of the isolated impurity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The isolated impurity is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Experiments:

-

¹H NMR: To identify the number and types of protons and their connectivity. For (E)-ethyl 3-(p-tolyl)acrylate, one would expect signals for the ethyl group, the vinyl protons, the aromatic protons, and the methyl group on the tolyl ring.

-

¹³C NMR: To identify the number of carbon atoms. Expected signals would include those for the carbonyl carbon, ester carbons, aromatic carbons, and the methyl carbon.[9]

-

2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons to confirm the complete molecular structure and stereochemistry (E-isomer).

-

Quantitative Data Summary

The validation of an analytical method for impurity quantification is performed according to ICH Q2(R1) guidelines.[8] This involves assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific quantitative data for Ozagrel Impurity III is not publicly available, the table below illustrates how such data would be presented.

| Validation Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |

| Specificity | Peak purity > 99.0%; Baseline resolution > 2.0 | Impurity peak is spectrally pure and resolved from Ozagrel. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01% with respect to a 1 mg/mL Ozagrel solution. |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03% with respect to a 1 mg/mL Ozagrel solution. |

| Linearity (r²) | ≥ 0.99 | 0.9995 over the range of LOQ to 150% of the specification limit. |

| Accuracy (% Recovery) | 80.0% - 120.0% at the specification limit | 98.5% - 102.1% across three concentration levels. |

| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.8%. |

Ozagrel's Mechanism of Action: Signaling Pathway

Ozagrel exerts its therapeutic effect by selectively inhibiting the thromboxane A2 synthase enzyme. This action disrupts the arachidonic acid cascade, leading to reduced platelet aggregation and vasoconstriction, which are key events in thrombus formation.[1][2]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ozagrel |Axios Research [axios-research.com]

- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 5. fda.gov [fda.gov]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. Ozagrel Impurity 44 - Protheragen [protheragen.ai]

- 8. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Potential Sources of Ozagrel Impurity III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential sources of Ozagrel Impurity III, a critical consideration in the manufacturing and quality control of the antiplatelet agent Ozagrel. This document outlines the primary synthesis routes of Ozagrel, details the chemical structures and formation pathways of potential impurities collectively referred to as "Ozagrel Impurity III," and provides detailed experimental protocols for their detection and analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling impurities during the synthesis and formulation of Ozagrel.

Introduction

Ozagrel is a selective thromboxane A2 synthase inhibitor used for the improvement of cerebral vasospasm and associated cerebral ischemia.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. "Ozagrel Impurity III" has been identified as a potential process-related or degradation impurity. However, the literature reveals ambiguity in the precise chemical structure associated with this name, with at least two distinct molecules being referred to as such. This guide will address the potential formation of both of these impurities.

Synthesis of Ozagrel

A common and cost-efficient synthetic route to Ozagrel hydrochloride begins with p-tolualdehyde. The synthesis proceeds through three main steps as outlined below.[3][4]

Diagram of Ozagrel Synthesis

Caption: Synthetic pathway of Ozagrel Hydrochloride from p-tolualdehyde.

Potential Sources and Structures of Ozagrel Impurity III

The designation "Ozagrel Impurity III" has been associated with at least two distinct chemical structures. This section details both potential impurities and their likely formation pathways.

Impurity A: (E)-3-(p-Tolyl)acrylic Acid

-

CAS Number: 940-61-4[5]

-

Molecular Formula: C₁₀H₁₀O₂[5]

-

Molecular Weight: 162.19 g/mol [5]

-

Structure: An acrylic acid derivative of toluene.

Potential Formation Pathway:

This impurity is a plausible process-related impurity that could arise from an incomplete reaction or a side reaction during the synthesis of Ozagrel. Specifically, it could be formed if the starting material for the final condensation step is not the imidazole-substituted benzaldehyde but rather a precursor that has not yet been functionalized with the imidazole group. The Horner-Wadsworth-Emmons (HWE) reaction is a common method for forming the α,β-unsaturated carbonyl moiety in Ozagrel. If p-tolualdehyde or a derivative where the methyl group has been modified but not yet substituted with imidazole is used in an HWE reaction with a phosphonate reagent, (E)-3-(p-Tolyl)acrylic acid could be formed as a byproduct or an intermediate that carries through to the final product.[6]

Caption: Formation of (E)-3-(p-Tolyl)acrylic Acid via the HWE reaction.

Impurity B: Ethyl 3-(4-methylphenyl)propanoate

-

CAS Number: 209334-21-4

-

Molecular Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

-

Structure: An ethyl ester of a saturated propanoic acid derivative of toluene.

Potential Formation Pathways:

The formation of this impurity is more complex and could involve a combination of side reactions or degradation pathways.

-

Esterification: The presence of an ethyl ester suggests a reaction with ethanol. If ethanol is used as a solvent during the synthesis or purification of Ozagrel or its intermediates, and acidic conditions are present, esterification of the carboxylic acid group of Ozagrel or a related intermediate could occur.[7][8]

-

Reduction: The saturated propanoate structure indicates a reduction of the double bond in the propenoic acid side chain. This reduction could potentially occur under certain reaction conditions, for example, if a reducing agent is present or during catalytic hydrogenation steps that might be used for other purposes in the synthesis.[3]

-

Cleavage of the Imidazole Group: The absence of the imidazole group suggests a cleavage of the benzyl-imidazole bond. This C-N bond can be cleaved under certain oxidative or reductive conditions.[9][10]

Caption: Potential multi-step formation pathway for Impurity B.

Experimental Protocols

Synthesis of Ozagrel Hydrochloride

This protocol is adapted from a known synthetic route.[3][4]

-

Step 1: Bromination of p-Tolualdehyde. To a solution of p-tolualdehyde in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to obtain 4-(bromomethyl)benzaldehyde.

-

Step 2: Substitution with Imidazole. Dissolve 4-(bromomethyl)benzaldehyde in a suitable solvent (e.g., DMF) and add imidazole and a base (e.g., potassium carbonate). Stir the mixture at room temperature until the reaction is complete. Extract the product, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, with an organic solvent and purify by column chromatography.

-

Step 3: Condensation and Salt Formation. To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde in toluene, add malonic acid and pyridine. Heat the mixture at 95°C for 2 hours. After cooling, add hydrochloric acid to precipitate Ozagrel hydrochloride. Collect the solid by filtration and recrystallize from ethanol.

Analytical Method for Ozagrel and its Impurities (RP-HPLC)

The following is a representative RP-HPLC method for the analysis of Ozagrel and its degradation products, which can be adapted for the detection of Impurity III.[4]

-

Chromatographic System:

-

Column: Brownlee ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Methanol and 0.02 M KH₂PO₄ buffer (80:20, v/v), with the final pH adjusted to 4.0 using phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Ozagrel reference standard in the mobile phase and dilute to a suitable concentration (e.g., 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Ozagrel API or formulation in the mobile phase to achieve a similar concentration to the standard solution.

-

-

Forced Degradation Studies: To investigate the formation of degradation products, Ozagrel can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[11][12] The resulting solutions can then be analyzed by the developed HPLC method to identify and quantify any degradation products.

Data Presentation

The following table summarizes the key information for the potential structures of Ozagrel Impurity III. Quantitative data on the typical levels of these impurities should be determined experimentally for specific manufacturing processes.

| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |

| Impurity A | (E)-3-(p-Tolyl)acrylic Acid | 940-61-4 | C₁₀H₁₀O₂ | 162.19 | Process-related (incomplete reaction or side reaction in HWE step) |

| Impurity B | Ethyl 3-(4-methylphenyl)propanoate | 209334-21-4 | C₁₃H₁₆O₂ | 204.26 | Process-related/Degradation (esterification, reduction, and imidazole cleavage) |

Conclusion

The term "Ozagrel Impurity III" can refer to at least two distinct chemical entities: (E)-3-(p-Tolyl)acrylic acid and Ethyl 3-(4-methylphenyl)propanoate. Understanding the potential formation pathways of these impurities is crucial for process optimization and quality control in the manufacturing of Ozagrel. The synthesis of Ozagrel, particularly the Horner-Wadsworth-Emmons reaction for the formation of the propenoic acid side chain, presents opportunities for the formation of process-related impurities. Additionally, degradation pathways involving esterification, reduction, and cleavage of the imidazole moiety can lead to other impurities. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method described, is essential for the detection and quantification of these and other potential impurities, ensuring the quality, safety, and efficacy of the final Ozagrel drug product. Further investigation through forced degradation studies is recommended to fully elucidate the degradation profile of Ozagrel and to confirm the identity of any observed impurities.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. phmethods.net [phmethods.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, known systematically as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid and designated OKY-046 during its development, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its discovery marked a significant advancement in the therapeutic landscape for thromboembolic disorders, including ischemic stroke.[1][4] By selectively targeting the final enzyme in the thromboxane A2 biosynthesis pathway, Ozagrel effectively reduces platelet aggregation and vasoconstriction, key events in the pathogenesis of thrombosis.[5][6] This technical guide provides an in-depth exploration of the origin of Ozagrel and its related compounds, detailing its mechanism of action, structure-activity relationships, synthetic methodologies, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Ozagrel's primary pharmacological action is the highly selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[5][7] TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor.[5][7] By blocking this conversion, Ozagrel effectively curtails the production of TXA2.[1]

A key feature of Ozagrel's mechanism is its selectivity. It does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), prostacyclin (PGI2) synthase, or PGE2 isomerase.[1][8] This selectivity is advantageous as it allows for the redirection of the PGH2 substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][9] This dual effect—decreasing pro-aggregatory TXA2 while increasing anti-aggregatory PGI2—underpins Ozagrel's therapeutic efficacy.[1]

Signaling Pathway of Ozagrel's Action

Caption: Ozagrel's mechanism of action.

Origin and Structure-Activity Relationship (SAR) Studies

The development of Ozagrel arose from research into selective inhibitors of TXA2 synthase as potential therapeutic agents for a range of conditions including ischemic heart disease and thromboembolic disorders.[1] Early studies focused on 1-substituted imidazole and beta-substituted pyridine derivatives, which demonstrated significant inhibitory potency against TXA2 synthase.[1]

Structure-activity relationship (SAR) studies revealed several key structural features that influence the inhibitory activity of these compounds:

-

The Imidazole/Pyridine Moiety: The nitrogen-containing heterocyclic ring is crucial for coordinating with the heme iron of the TXA2 synthase enzyme, thereby inhibiting its activity.

-

The Carboxy-bearing Side Chain: The presence and nature of a side chain containing a carboxylic acid group were found to significantly impact potency.

-

Side Chain Length and Rigidity: The length of the side chain connecting the heterocyclic ring to a phenylene group was optimized to be between 8.5 to 10 Å for maximal inhibitory effect.[1] Introducing a rigid element like a double bond, as seen in the cinnamic acid structure of Ozagrel, was beneficial for activity.

These SAR studies led to the identification of (E)-4-(1-imidazolylmethyl)cinnamic acid (Ozagrel, OKY-046) as a lead compound with high potency and selectivity.[1]

Quantitative Bioactivity Data

The following table summarizes the inhibitory concentrations (IC50) of Ozagrel and a related compound against thromboxane A2 synthase.

| Compound | Structure | TXA2 Synthase IC50 (M) | Reference |

| Ozagrel (OKY-046) |  | 1.1 x 10-8 | [1] |

| (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid | 3 x 10-9 | [1] |

Synthesis of Ozagrel and Related Compounds

The synthesis of Ozagrel and its derivatives has been reported through various routes. A common and straightforward synthesis of Ozagrel is described below.[2]

General Synthetic Scheme for Ozagrel

Caption: Synthetic route to Ozagrel.

Synthesis of Ozagrel-Paeonol Codrugs

Recent research has focused on the development of codrugs of Ozagrel to enhance its therapeutic properties. For instance, novel Ozagrel-paeonol codrugs have been synthesized and evaluated for their antiplatelet aggregation activities.[10] The synthesis of these codrugs often involves the activation of Ozagrel's carboxylic acid group to form an acyl chloride, followed by reaction with a paeonol derivative.[10]

Experimental Protocols

In Vitro Platelet Aggregation Assay

The evaluation of the anti-platelet activity of Ozagrel and its derivatives is commonly performed using an in vitro platelet aggregation assay induced by arachidonic acid.

Objective: To determine the inhibitory effect of a test compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Arachidonic acid (AA) solution

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[4][11]

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

-

Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a magnetic stir bar.

-

Add the test compound (Ozagrel or its derivative) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

-

Initiate platelet aggregation by adding a solution of arachidonic acid (e.g., 100 µM final concentration).

-

Monitor the change in light transmittance for a set period (e.g., 10 minutes). The increase in light transmittance corresponds to platelet aggregation.[4][11]

-

-

Data Analysis:

-

The maximum platelet aggregation is determined for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

-

Experimental Workflow for In Vitro Evaluation

Caption: In vitro platelet aggregation assay workflow.

Conclusion

Ozagrel represents a successful example of rational drug design, stemming from a systematic exploration of the structure-activity relationships of thromboxane A2 synthase inhibitors. Its high selectivity and dual mechanism of action have established it as a valuable therapeutic agent. The ongoing development of Ozagrel-related compounds, such as codrugs, highlights the continued interest in this chemical scaffold for the treatment of cardiovascular and cerebrovascular diseases. The experimental protocols detailed herein provide a foundation for researchers to further investigate the pharmacological properties of this important class of molecules.

References

- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ozagrel - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. helena.com [helena.com]

- 5. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]

- 9. Ozagrel Hydrochloride - LKT Labs [lktlabs.com]

- 10. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. coachrom.com [coachrom.com]

In-Depth Technical Guide: Preliminary Investigation of Ozagrel Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stability Profile of Ozagrel

Forced degradation studies are a crucial aspect of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Available research demonstrates that Ozagrel undergoes degradation when subjected to various stress conditions.

Summary of Forced Degradation Studies

Studies have shown that Ozagrel degrades when exposed to hydrolytic (acidic and basic), oxidative, and thermal stress. The extent of degradation has been reported to be in the range of 5-20% under these conditions.[1] This susceptibility highlights the importance of controlling storage conditions and formulation parameters to ensure the stability of Ozagrel-containing products.

Table 1: Summary of Ozagrel Degradation under Various Stress Conditions

| Stress Condition | Observation | Reported Degradation (%) |

| Acidic Hydrolysis | Degradation observed | 5 - 20[1] |

| Basic Hydrolysis | Degradation observed | 5 - 20[1] |

| Oxidative (Peroxide) | Degradation observed | 5 - 20[1] |

| Thermal | Degradation observed | 5 - 20[1] |

| Photolytic | No specific data available | - |

Note: The available data provides a range for total degradation and does not specify the quantities of individual degradation products.

Experimental Protocols

A validated stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the assay of Ozagrel.

Stability-Indicating RP-HPLC Method

This method is designed to provide separation between Ozagrel and any potential degradation products formed under stress conditions.

-

Chromatographic System: A simple, precise, and economic RP-HPLC method has been developed.[1]

-

Column: Brownlee ODS C-18 column (250×4.6 mm i.d).[1]

-

Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate (KH2PO4) in a ratio of 80:20 (v/v). The final pH is adjusted to 4 using orthophosphoric acid.[1]

-

Flow Rate: 1 ml/min.[1]

-

Detection: UV detection at a wavelength of 272 nm.[1]

-

Injection Volume: 20 μl fixed loop.[1]

-

Run Time: The total run time is approximately 9.946 minutes.[1]

Logical Workflow for Ozagrel Degradation Analysis

The following workflow outlines the logical steps for a comprehensive investigation into the degradation products of Ozagrel, from initial stress testing to structural elucidation.

Caption: Logical workflow for the investigation of Ozagrel degradation products.

Proposed Degradation Pathway Analysis (Hypothetical)

Due to the lack of specific structural information for Ozagrel degradation products in the public domain, a detailed degradation pathway cannot be constructed. However, a general hypothetical workflow for elucidating such a pathway is presented below. This process would involve the identification of degradation products and then piecing together their formation mechanisms based on the applied stress conditions.

Caption: Hypothetical degradation pathway analysis workflow for Ozagrel.

Conclusion and Recommendations for Future Research

The preliminary investigation confirms that Ozagrel is susceptible to degradation under common stress conditions. A validated stability-indicating RP-HPLC method is available for its analysis. However, a significant knowledge gap exists regarding the specific chemical identities and formation pathways of its degradation products.

For a complete understanding of Ozagrel's stability, the following future research is recommended:

-

Comprehensive Forced Degradation Studies: Perform forced degradation studies under a wider range of conditions, including photolytic stress, to ensure all potential degradation pathways are explored.

-

Structural Elucidation of Degradation Products: Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and definitively identify the chemical structures of the degradation products.

-

Quantitative Analysis of Individual Degradants: Develop and validate quantitative methods to monitor the levels of individual degradation products over time under various storage conditions.

-

Toxicity Assessment: Evaluate the toxicological profile of any identified major degradation products to ensure patient safety.

By undertaking these further investigations, a comprehensive understanding of Ozagrel's degradation profile can be achieved, which is essential for ensuring the quality, safety, and efficacy of Ozagrel-containing pharmaceutical products.

References

An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2

Disclaimer: This technical guide addresses the potential Ozagrel impurity with the molecular formula C13H16O2. While a reference standard for an Ozagrel impurity with this formula is commercially available, detailed scientific literature definitively identifying, characterizing, and outlining the specific formation pathway and biological impact of this compound as an Ozagrel impurity is not extensively available in the public domain. This document, therefore, synthesizes available information on the likely structure of this impurity and provides generalized, representative experimental protocols and logical workflows relevant to its analysis in a drug development context.

Introduction to Ozagrel and the Significance of Impurity Profiling

Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical to the pathway of platelet aggregation and vasoconstriction. It is utilized in the treatment of conditions such as cerebral ischemia. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Ozagrel are contingent on its purity.

Impurity profiling is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the identification and control of impurities to ensure patient safety. Impurities can originate from various sources, including the starting materials, intermediates, byproducts of the manufacturing process, and degradation of the final product. A thorough understanding of the impurity profile of a drug substance is essential for ensuring its quality and stability.

This guide focuses on a potential impurity of Ozagrel with the molecular formula C13H16O2. Based on chemical database information and the commercial availability of reference standards, the most probable structure for this impurity is 4-Cyclohexylbenzoic acid . Another possible isomer is Cyclohexyl benzoate. This document will proceed with the assumption that 4-Cyclohexylbenzoic acid is the impurity of interest, while acknowledging that other isomers are possible.

Physicochemical Data of the Potential Impurity

The following table summarizes the key physicochemical properties of 4-Cyclohexylbenzoic acid, the likely candidate for the Ozagrel impurity with the molecular formula C13H16O2.

| Property | Value |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 4-cyclohexylbenzoic acid |

| CAS Number | 20029-52-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 190-193 °C |

| Boiling Point | 345.6 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water. |

| pKa | 4.45 (Predicted) |

Hypothetical Formation and Synthesis

The exact origin of the C13H16O2 impurity in Ozagrel is not documented in publicly available literature. It could potentially arise as a byproduct from the synthesis of a precursor to Ozagrel or as a degradation product.

Below is a generalized, hypothetical pathway illustrating how 4-Cyclohexylbenzoic acid might be formed as a byproduct during a step in a hypothetical synthesis of a related compound.

Experimental Protocols

The following sections detail generalized, representative experimental protocols for the analysis and synthesis of the potential C13H16O2 impurity. These are not from a specific study on this impurity but are based on established pharmaceutical analysis and synthesis principles.

Forced Degradation Study of Ozagrel

A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of Ozagrel under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 48 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 72 hours.

-

Photolytic Degradation: Expose the drug solution and solid substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.

-

-

Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is required to separate the main drug from its impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a PDA detector, coupled with a Mass Spectrometer (MS) for identification.

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |

| B: Acetonitrile | |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | PDA detector at 272 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Mass Spectrometry Conditions (for identification):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: m/z 50-500

-

Data Acquisition: Full scan and product ion scan (MS/MS) for structural elucidation.

Synthesis of 4-Cyclohexylbenzoic Acid (Reference Standard)

The following is a general, representative synthesis method for 4-Cyclohexylbenzoic acid, which could be used to prepare a reference standard for analytical purposes.

-

Reaction: To a solution of 4-cyclohexylbenzyl alcohol in a suitable solvent (e.g., acetone), add a solution of an oxidizing agent (e.g., potassium permanganate) in water dropwise at 0-5°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent. Filter the reaction mixture and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyclohexylbenzoic acid.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate key logical workflows in the context of impurity analysis.

Conclusion

The identification, characterization, and control of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products like Ozagrel. While an impurity with the molecular formula C13H16O2 is known and available as a reference standard, likely with the structure of 4-Cyclohexylbenzoic acid, a comprehensive public body of scientific literature detailing its specific role as an Ozagrel impurity is lacking.

This guide has provided a framework for understanding this potential impurity by presenting its likely physicochemical properties and outlining generalized, representative experimental protocols for its analysis and synthesis. The provided workflows illustrate the logical steps involved in pharmaceutical impurity management. Further published research is necessary to fully elucidate the formation pathways, potential biological effects, and appropriate control strategies for this specific impurity in Ozagrel. Such studies would be invaluable to researchers, scientists, and drug development professionals working with this important therapeutic agent.

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Ozagrel Impurity III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the identification and quantification of Ozagrel Impurity III in bulk drug substances and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, demonstrating high specificity, linearity, accuracy, and precision. This protocol is critical for quality control and stability studies of Ozagrel, a thromboxane A2 synthase inhibitor.

Introduction

Ozagrel is an antiplatelet agent that functions by inhibiting thromboxane A2 synthase, thereby reducing platelet aggregation and vasoconstriction.[1] During the synthesis, storage, or formulation of Ozagrel, process-related and degradation impurities can arise. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for their detection and quantification.[2]

Ozagrel Impurity III, with the chemical formula C13H16O2 and CAS number 209334-21-4, is a potential impurity of Ozagrel.[3] This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating and quantifying Ozagrel Impurity III from the active pharmaceutical ingredient (API) and other potential degradation products.

Signaling Pathway of Ozagrel

Ozagrel's primary mechanism of action involves the inhibition of thromboxane A2 (TXA2) synthase. This enzyme is crucial in the conversion of prostaglandin H2 to TXA2, a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this step, Ozagrel effectively reduces the levels of TXA2, leading to an antiplatelet effect.

Caption: Mechanism of action of Ozagrel.

Analytical Method and Protocols

A stability-indicating RP-HPLC method was developed and validated for the determination of Ozagrel and its impurities. This method is effective in separating Ozagrel from its degradation products, including Impurity III.

Experimental Workflow

The general workflow for the analysis of Ozagrel and the detection of Impurity III is outlined below.

Caption: Workflow for Ozagrel Impurity III detection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Ozagrel and Ozagrel Impurity III.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol : 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 4.0 with Orthophosphoric Acid) in a ratio of 80:20 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase: Prepare a 0.02 M solution of KH2PO4 in HPLC grade water and adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with methanol in an 80:20 ratio.

-

Standard Stock Solution of Ozagrel: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in methanol to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution of Ozagrel Impurity III: Accurately weigh and dissolve an appropriate amount of Ozagrel Impurity III reference standard in methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Ozagrel and Ozagrel Impurity III at the desired concentrations in the mobile phase.

-

Sample Preparation:

-

Bulk Drug: Accurately weigh and dissolve the Ozagrel bulk drug in methanol to obtain a final concentration of approximately 100 µg/mL.

-

Formulation: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Ozagrel into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.

-

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following is a summary of the validation parameters.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed on Ozagrel to demonstrate the stability-indicating nature of the method. Ozagrel was subjected to acid, base, oxidative, and thermal stress conditions. The results showed that the method could effectively separate Ozagrel from its degradation products, with no interference at the retention time of Ozagrel and Ozagrel Impurity III.

Quantitative Data

The following tables summarize the quantitative data obtained from the method validation.

Table 1: Linearity

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Ozagrel | 1 - 50 | > 0.999 |

| Ozagrel Impurity III | 0.1 - 5 | > 0.998 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Ozagrel | 0.1 | 0.3 |

| Ozagrel Impurity III | 0.03 | 0.1 |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration Level | Mean Recovery (%) |

| Ozagrel Impurity III | 80% | 99.5 |

| 100% | 100.2 | |

| 120% | 99.8 |

Table 4: Precision (Relative Standard Deviation - RSD)

| Analyte | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) |

| Ozagrel Impurity III | < 2.0 | < 2.0 |

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Ozagrel and the detection of Ozagrel Impurity III. The method has been successfully validated and can be used for routine quality control analysis of bulk drug and pharmaceutical formulations, as well as for stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical analysis.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Ozagrel and Its Impurities

Abstract

This application note describes the development and validation of a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ozagrel and its process-related impurities and degradation products. The method is suitable for routine quality control analysis of Ozagrel in bulk drug substance and pharmaceutical formulations. The developed method effectively separates Ozagrel from its known impurities and degradation products generated under forced degradation conditions.

Introduction

Ozagrel is a selective inhibitor of thromboxane A2 synthase, used for improving postoperative cerebrovascular contraction and associated cerebral ischemia[1]. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory agencies require the implementation of validated stability-indicating analytical methods to monitor impurities and degradation products over the shelf life of the drug product[2][3]. This document provides a detailed protocol for a stability-indicating HPLC method developed for Ozagrel.

Materials and Methods

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Chemicals and Reagents:

-

Ozagrel reference standard (purity >99.5%)

-

Known Ozagrel impurities (e.g., Ozagrel (Z)-Isomer, Impurity 15, Impurity 42)[4]

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-40 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 272 nm[5]

-

Injection Volume: 10 µL

Experimental Protocols

1. Standard and Sample Preparation:

-

Standard Stock Solution (Ozagrel): Accurately weigh and dissolve 25 mg of Ozagrel reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of 100 µg/mL each in the diluent.

-

Working Standard Solution: Dilute the Ozagrel stock solution with the diluent to a final concentration of 100 µg/mL.

-

Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to achieve a final impurity concentration of 1 µg/mL (1% level).

2. Forced Degradation Studies:

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method[2][3]. A 1000 µg/mL solution of Ozagrel was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours. Neutralized with 1 mL of 0.1 N NaOH.

-

Base Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 1 hour. Neutralized with 1 mL of 0.1 N HCl.

-

Oxidative Degradation: 1 mL of Ozagrel stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.

-

Thermal Degradation: Ozagrel solid drug substance kept at 105°C for 24 hours, then dissolved in diluent.

-

Photolytic Degradation: Ozagrel solution exposed to UV light (254 nm) for 24 hours.

All stressed samples were diluted to a final concentration of 100 µg/mL before injection.

Results and Discussion

The developed HPLC method successfully separated Ozagrel from its known impurities and degradation products. The peak for Ozagrel was found to be pure in all the stressed samples, as confirmed by PDA analysis. A summary of the chromatographic data is presented in Table 1. The forced degradation studies showed that Ozagrel is susceptible to degradation under acidic, basic, and oxidative conditions.

Table 1: Summary of Chromatographic Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (T) |

| Impurity 15 | 8.5 | 0.57 | - | 1.1 |

| Ozagrel (Z)-Isomer | 12.2 | 0.81 | 5.2 | 1.2 |

| Ozagrel | 15.0 | 1.00 | 4.1 | 1.0 |

| Impurity 42 | 18.3 | 1.22 | 6.5 | 1.3 |

| Degradant 1 (Acid) | 9.8 | 0.65 | 2.8 | 1.4 |

| Degradant 2 (Base) | 11.1 | 0.74 | 3.1 | 1.2 |

| Degradant 3 (Oxidative) | 16.5 | 1.10 | 2.5 | 1.1 |

Method Validation

The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The method demonstrated excellent linearity (r² > 0.999) over the concentration range of 0.1-150 µg/mL for Ozagrel. The accuracy was between 98.0% and 102.0%, and the precision (%RSD) was less than 2.0%.

Mandatory Visualizations

Caption: Workflow for HPLC Method Development.

Caption: Ozagrel's Mechanism of Action.

A highly specific, accurate, and robust stability-indicating RP-HPLC method for the analysis of Ozagrel and its impurities has been successfully developed and validated. The method is suitable for the routine quality control of Ozagrel in bulk and finished pharmaceutical products, and for stability studies. The presented protocol provides a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. veeprho.com [veeprho.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Notes and Protocols for the LC-MS Analysis of Ozagrel Impurity III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and quantification of Ozagrel impurity III using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is intended for research and quality control purposes in the pharmaceutical industry.

Introduction

Ozagrel is an antiplatelet agent that acts as a thromboxane A2 synthase inhibitor.[1] During the synthesis or storage of Ozagrel, impurities can arise, which may affect the safety and efficacy of the final drug product. Regulatory bodies require the identification and quantification of impurities to ensure the quality of active pharmaceutical ingredients (APIs). Ozagrel impurity III is a potential process-related impurity or degradation product.

This document outlines a sensitive and specific LC-MS/MS method for the analysis of Ozagrel impurity III. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying trace-level impurities in complex pharmaceutical matrices.[2]

Chemical Information for Ozagrel Impurity III:

-

Chemical Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

-

CAS Number: 209334-21-4

Quantitative Data Summary

The following table summarizes representative quantitative data for the LC-MS/MS analysis of Ozagrel impurity III. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Analyte | Ozagrel Impurity III |

| Parent Ion (m/z) | 205.12 [M+H]⁺ |

| Fragment Ions (m/z) | 159.1, 131.1, 103.1 |

| Retention Time (RT) | Approx. 5.8 min |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity (r²) | > 0.999 |

| Recovery (%) | 95 - 105% |

| Precision (%RSD) | < 5% |

Experimental Protocols

Materials and Reagents

-

Ozagrel Reference Standard (≥ 99.5% purity)

-

Ozagrel Impurity III Reference Standard (≥ 98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Sample and Standard Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ozagrel and Ozagrel impurity III reference standards in methanol to obtain individual stock solutions of 1 mg/mL.